Vonoprazan-d4 Fumarate is a deuterated derivative of vonoprazan fumarate, which is classified as a first-in-class potassium-competitive acid blocker. This compound is primarily utilized in the treatment of acid-related disorders, including gastroduodenal ulcers and reflux esophagitis. Its mechanism of action involves the inhibition of gastric acid secretion by targeting the H+/K+ ATPase enzyme located in the gastric lining, thereby reducing acid production effectively .
Vonoprazan-d4 Fumarate is synthesized from its parent compound, vonoprazan fumarate, which has been approved for medical use in various countries since 2015. The deuterated form is essential for scientific research, particularly in pharmacokinetics and metabolic studies. This compound falls under the category of potassium-competitive acid blockers, a novel class of medications that differ from traditional proton pump inhibitors in their mechanism of action .
The synthesis of vonoprazan-d4 fumarate involves several key steps:
This multi-step synthesis allows for the precise incorporation of deuterium into the molecule, which is critical for its application in analytical studies.
The molecular formula for vonoprazan-d4 fumarate is C21H20D4FN3O6S. The compound consists of a pyrrole derivative characterized by its unique functional groups that facilitate its role as a potassium-competitive acid blocker. The structure includes:
The structural representation can be visualized using various chemical drawing software or databases such as PubChem, which provides detailed information on its molecular geometry and bonding configurations .
Vonoprazan-d4 fumarate participates in various chemical reactions typical of its functional groups. Key reactions include:
These reactions are crucial for understanding its behavior in biological systems and during pharmaceutical formulation.
Vonoprazan-d4 fumarate functions by inhibiting the H+/K+ ATPase enzyme in parietal cells within the gastric mucosa. Unlike traditional proton pump inhibitors that form covalent bonds with this enzyme, vonoprazan-d4 competes with potassium ions at the binding site, leading to a reversible inhibition of gastric acid secretion. This mechanism results in effective suppression of both basal and stimulated gastric acid production .
These properties are vital for its formulation into pharmaceutical products.
Vonoprazan-d4 fumarate serves multiple roles in scientific research:
Vonoprazan-d4 fumarate (C₁₇H₁₂D₄FN₃O₂S·C₄H₄O₄) is synthesized via multistep routes that incorporate deuterium at specific metabolic soft spots. The core strategy involves introducing four deuterium atoms at the N-methyl group (–N–CD₃) of vonoprazan’s pyrrole-3-methylamine moiety, which mitigates metabolic demethylation and enhances analytical utility [1] [2]. Key deuterated precursors include:
Table 1: Key Deuterated Intermediates in Vonoprazan-d4 Synthesis
Compound | Deuteration Site | Synthetic Route | Role |
---|---|---|---|
M-I-d4 | S-oxide moiety | Oxidation of vonoprazan-d4 | Primary metabolite analogue |
M-IV-Sul-d4 | Benzylic position | Sulfonation of pyrrole core | Sulfonated metabolite |
Aldehyde intermediate | N/A | Paal-Knorr condensation | Precursor for reductive deuteration |
Critical challenges include preventing deuterium loss during acidic/basic steps, necessitating pH-controlled reactions [1]. Final purification uses crystallization with fumaric acid in ethanol/water mixtures, yielding >95% pure vonoprazan-d4 fumarate [2].
Vonoprazan-d4 serves as a stable isotope-labeled (SIL) internal standard for LC-MS/MS quantification, offsetting matrix effects and ionization variability. Deuterium placement at the N-methyl position (–CD₃) ensures minimal chromatographic shift (<0.1 min) relative to non-deuterated vonoprazan while providing a +4 Da mass distinction [1] [4]. The labeling strategy specifically targets sites resistant to metabolic exchange:
Table 2: SIL Applications in Vonoprazan Bioanalysis
Parameter | Vonoprazan-d4 | Non-Deuterated Standard | Significance |
---|---|---|---|
Retention time shift | Minimal (ΔRT <0.1 min) | N/A | Co-elution minimizes quantification errors |
Mass shift (Da) | +4 | 0 | Baseline resolution in MRM channels |
Metabolic interference | Resists CYP3A4 demethylation | Susceptible to demethylation | Avoids cross-talk in metabolite assays |
Applications include simultaneous quantification of vonoprazan and metabolites (M-I, M-II, M-III, M-IV-Sul) in human plasma, improving accuracy in pharmacokinetic studies [1] [6].
The phenolic hydroxyl group in vonoprazan intermediates is susceptible to oxidation and sulfonation side reactions. Protecting groups (PGs) shield this moiety during sulfonyl chloride coupling and pyrrole functionalization [7]:
Optimized conditions use catalytic N,N-diisopropylethylamine (DIPEA) in dichloromethane, suppressing sulfonate ester formation at the phenolic oxygen [5]. Post-coupling, the product is purified via silica gel chromatography (ethyl acetate/hexane = 1:1) to remove sulfonyl chloride residues.
Pyrrole ring construction, critical to vonoprazan’s scaffold, employs two distinct methodologies:1. Paal-Knorr condensation:- One-pot reaction of 2-fluoroacetophenone with ammonium acetate and 2,5-dimethoxytetrahydrofuran yields 5-(2-fluorophenyl)-1H-pyrrole.- Advantages: High throughput (80% yield), fewer steps [1].- Limitations: Poor regioselectivity necessitates bromination/dehalogenation to isolate the 1,3-disubstituted isomer [3].2. Stepwise assembly:- Starts with malononitrile and 2-bromo-1-(2-fluorophenyl)ethanone, followed by cyclization, dehalogenation, and sulfonylation.- Advantages: Precise control over pyrrole substitution (e.g., C-3 cyano group introduction) [5].- Limitations: Low yielding (50–60%) due to over-sulfonation [1].
Table 3: Route Comparison for Pyrrole Motif Synthesis
Parameter | Paal-Knorr Route | Stepwise Assembly |
---|---|---|
Reaction steps | 3 | 5 |
Overall yield | 78% | 52% |
Regioselectivity | Low (requires correction) | High |
Scalability | Excellent (kg-scale) | Moderate (≤100 g) |
For deuterated synthesis, the stepwise route is preferred due to late-stage deuteration feasibility at the aldehyde reduction step [1] [5].
Industrial-scale production of vonoprazan-d4 fumarate emphasizes cost-efficiency and purity:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7